molecular formula C10H13ClFNO B2617995 Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride CAS No. 51627-98-6

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B2617995
CAS No.: 51627-98-6
M. Wt: 217.67
InChI Key: XGMBNBFXPZFUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride, commonly known as EFEC, is a chemical compound that belongs to the family of carboximidates. EFEC is a white crystalline powder that is soluble in water and has a molecular weight of 236.72 g/mol. This chemical compound is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

EFEC works by forming covalent bonds with amino acid residues in proteins and peptides. This cross-linking reaction results in the stabilization of the protein structure and prevents its degradation. EFEC has been found to be particularly effective in stabilizing proteins that are sensitive to heat, pH, and other environmental factors.
Biochemical and Physiological Effects:
EFEC has been found to have various biochemical and physiological effects. It has been shown to enhance the stability and activity of enzymes, which makes it an important tool in enzyme research. EFEC has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

EFEC has several advantages for lab experiments. It is a stable and easy-to-use reagent that can be easily synthesized in large quantities. EFEC is also highly specific in its cross-linking reaction, which makes it an important tool in protein research. However, EFEC has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

EFEC has many potential future directions in scientific research. It can be used in the development of new drugs and therapies for various diseases. EFEC can also be used in the design of new materials and devices for biomedical applications. Additionally, EFEC can be used in the study of protein interactions and signaling pathways, which can lead to a better understanding of various biological processes.

Scientific Research Applications

EFEC is widely used in scientific research as a cross-linking agent for proteins and peptides. It is also used as a reagent for the synthesis of various biologically active compounds. EFEC has been found to be effective in stabilizing proteins and peptides, which makes it an important tool in the field of biochemistry and biotechnology.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMBNBFXPZFUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(4-Fluorophenyl)acetonitrile (1.0 g, 7.4 mmol) was dissolved in anhydrous ethanol (2 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. Organic solvent was removed in vacuo to afford ethyl 2-(4-fluorophenyl)acetimidate hydrochloride (1.6 g, 100%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.27 (m, 1H), 11.20 (m, 1H), 7.40 (dd, J=8.3, 5.5 Hz, 2H), 7.19 (t, J=8.8 Hz, 2H), 4.38 (q, J=7.0 Hz, 2H), 3.99 (s, 2H), 1.25 (t, J=7.0 Hz, 3H).
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1 g
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2 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-fluorophenylacetonitrile (50 g, 0.37 mol) in absolute ethanol (300 ml) was treated with dry HCl gas with ice cooling for 1 hour. The solvent was evaporated in vacuo, and the residual oil triturated with ether. The solid was filtered off, washed with ether and dried (67 g, 83%), then used in subsequent steps without further purification.
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50 g
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300 mL
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